2-(Piperazin-1-ylmethyl)pyridazin-3-one
Description
2-(Piperazin-1-ylmethyl)pyridazin-3-one is a heterocyclic compound featuring a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) linked via a methyl group to a piperazine moiety (a six-membered ring with two opposing nitrogen atoms). Piperazine derivatives are widely explored in drug design due to their ability to modulate pharmacokinetic properties and interact with biological targets such as G protein-coupled receptors (GPCRs) and kinases .
The methyl-piperazine substituent may enhance solubility and bioavailability, critical for central nervous system (CNS) targeting, as seen in drugs like lurasidone, which incorporates a benzisothiazolyl-piperazine moiety .
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(piperazin-1-ylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C9H14N4O/c14-9-2-1-3-11-13(9)8-12-6-4-10-5-7-12/h1-3,10H,4-8H2 |
InChI Key |
ZBXLVKOROWMYOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CN2C(=O)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-ylmethyl)pyridazin-3-one typically involves the reaction of pyridazinone derivatives with piperazine. One common method is the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for 2-(Piperazin-1-ylmethyl)pyridazin-3-one are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-ylmethyl)pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazinone ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted pyridazinone derivatives, which exhibit enhanced pharmacological properties .
Scientific Research Applications
2-(Piperazin-1-ylmethyl)pyridazin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antidiabetic agent.
Medicine: Investigated for its antihypertensive, anti-inflammatory, and analgesic properties.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-ylmethyl)pyridazin-3-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition leads to its antiplatelet activity, making it a potential therapeutic agent for cardiovascular diseases .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula from .
Key Observations:
- Heterocyclic Core: Replacing pyridazinone with thiazole (as in compound 9j, ) introduces a sulfur atom, which could influence electronic properties and target selectivity. Urea moieties in 9j may further enhance hydrogen-bonding interactions .
- Piperazine Substitution: Pyrido-pyrimidinone derivatives () demonstrate that methyl or dimethyl substitutions on piperazine improve metabolic stability, a strategy applicable to optimizing the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
